8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound that belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure containing both nitrogen and oxygen in its framework. This compound is notable for its potential applications in medicinal chemistry and material science due to its complex structure and the presence of a bromobenzyl group, which can enhance biological activity.
The compound is referenced under various identifiers, including the CAS number 1131594-59-6. It is synthesized from starting materials such as 1,4-dioxa-8-azaspiro[4.5]decane and 4-bromobenzyl bromide. The synthesis and characterization of this compound have been documented in several scientific publications and databases, including PubChem and ChemSpider.
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can be classified under the following categories:
The synthesis of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves a nucleophilic substitution reaction where 1,4-dioxa-8-azaspiro[4.5]decane reacts with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
The molecular structure of 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane features a spirocyclic arrangement with a dioxane ring and an azaspiro linkage. The presence of the bromobenzyl group contributes to its three-dimensional conformation.
The compound can participate in various chemical reactions including:
In laboratory settings, reactions involving this compound often require careful control of temperature and pH to optimize yields and minimize side reactions.
The mechanism by which 8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its biological effects involves:
8-(4-Bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane has potential applications in:
Ongoing research may further elucidate its biological activities and broaden its application spectrum in various scientific fields.
The synthesis of 8-(4-bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane primarily exploits the nucleophilic character of the secondary amine within the 1,4-dioxa-8-azaspiro[4.5]decane scaffold (CAS 177-11-7). This spirocyclic piperidine derivative, commercially available as a liquid with a density of 1.117 g/mL at 20°C [3] [4], features a sterically accessible nitrogen atom that readily undergoes alkylation reactions with electrophilic partners. The compound's molecular framework consists of a piperidine ring fused at the 4-position with a 1,3-dioxolane ring system, creating a spirocyclic architecture that constrains the piperidine in a keto-protected form [3] [8].
The most direct route to the target compound involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with 4-bromobenzyl bromide under controlled conditions. This SN₂ reaction proceeds through the attack of the spirocyclic amine's lone pair on the electrophilic carbon of the benzyl bromide derivative, displacing bromide and forming the desired C-N bond. The reaction typically employs aprotic polar solvents such as tetrahydrofuran (THF) or acetonitrile to enhance nucleophilicity while minimizing side reactions [4] [8]. The product is characterized by its molecular formula (C₁₄H₁₈BrNO₂) and molecular weight (312.20 g/mol), with the bromine atom positioned para to the benzyl attachment point on the aromatic ring [2] [5]. The SMILES notation (BrC₁=CC=C(C=C₁)CN(CC₂)CCC₃²OCCO₃) accurately reflects this structural arrangement [2].
Table 1: Key Reactivity Parameters for Nucleophilic Substitution
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Solvent System | Anhydrous THF or MeCN | Minimizes hydrolysis |
Temperature | 20-25°C (room temp) | Prevents thermal decomposition |
Reaction Time | 12-24 hours | Ensures >95% conversion |
Electrophile | 4-Bromobenzyl bromide | Regioselective alkylation |
Molar Ratio | 1:1.05 (amine:alkyl halide) | Limits dialkylation products |
Alternative synthetic pathways to the 8-azaspiro[4.5]decane core involve catalytic hydrogenation and ring-closure strategies, providing access to the protected piperidone scaffold without requiring preformed spirocyclic starting materials. One significant approach begins with 4-piperidone hydrochloride, which undergoes ketalization with ethylene glycol under acidic catalysis. This reaction proceeds via a protective group strategy where the ketone functionality is converted to a cyclic ketal, yielding 1,4-dioxa-8-azaspiro[4.5]decane with a boiling point of 108-111°C at reduced pressure (26 mmHg) [3] [4].
Catalytic hydrogenation plays a dual role in spirocyclic compound synthesis: (1) reduction of any unsaturated bonds in precursor molecules, and (2) facilitating reductive amination pathways when constructing more complex derivatives. The hydrogenation conditions must be carefully controlled to preserve the acid-sensitive ketal protecting group while achieving complete reduction of target functionalities. Palladium on carbon (Pd/C) or platinum oxide catalysts at moderate hydrogen pressures (1-3 atm) provide optimal activity without promoting deprotection side reactions [3] [7]. The spirocyclic structure created through this method demonstrates exceptional stability, with the ketal protecting group remaining intact under basic conditions and moderate temperature ranges (<100°C), making it suitable for subsequent functionalization reactions [3] [8].
The ring-closure efficiency is highly solvent-dependent, with non-polar solvents like dichloromethane providing superior yields (>85%) compared to protic solvents. This methodology enables multigram synthesis of the spirocyclic core, with typical densities of 1.11 g/cm³ at 20°C for the liquid product [8].
The alkylation step introducing the 4-bromobenzyl group requires precise optimization of base-catalyzed protocols to maximize yield and purity. Triethylamine (TEA) is the most widely employed organic base for this transformation, typically used in stoichiometric excess (2-3 equivalents) to neutralize the HBr generated during the reaction [1] [4]. The alkylation proceeds efficiently at room temperature (20°C) in solvent systems combining THF and dichloromethane (DCM), which solubilize both the spirocyclic amine and the aromatic electrophile while providing optimal polarity for the SN₂ reaction [1].
Critical optimization parameters include:
Post-reaction workup involves solvent evaporation followed by purification via preparative HPLC, which effectively separates the target compound from potential dialkylated impurities and unreacted starting materials [1]. The alkylation protocol has demonstrated scalability up to 100g batches without significant yield reduction when stoichiometric ratios and solvent volumes are maintained proportionally.
Table 2: Optimization Parameters for Base-Catalyzed Alkylation
Variable | Condition Range | Optimal Value | Impact on Yield |
---|---|---|---|
Base Equivalents | 1.5-3.5 eq | 3.0 eq | Yield increases 30% at 3eq |
Solvent Ratio (THF:DCM) | 1:1 to 4:1 | 2:1 | Maximizes solubility and reaction rate |
Temperature | 0-40°C | 20°C | Higher temps increase dialkylation |
Reaction Time | 4-36 hours | 18-24 hours | <12h: incomplete; >24h: degradation |
Concentration (M) | 0.1-1.0 | 0.6 | Lower: slow kinetics; Higher: precipitation |
Successful synthesis of 8-(4-bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane relies heavily on strategic protective group chemistry for both nitrogen and oxygen functionalities throughout the synthetic sequence:
Oxygen Protection: The ethylene acetal (1,3-dioxolane) group serves as a robust protective moiety for the 4-piperidone carbonyl, converting it to a ketal that is stable under basic conditions and nucleophilic substitution environments. This protection is essential because the free piperidone carbonyl would be susceptible to nucleophilic attack or enolization under alkylation conditions, leading to side reactions and reduced yields. The ketal group demonstrates exceptional stability across a pH range of 5-10 and temperatures up to 100°C, making it compatible with most common organic transformations [3] [4] [9]. Deprotection requires strong aqueous acid (e.g., HCl), which cleaves the ketal to regenerate the ketone, but this step is unnecessary for the target compound as the ketal remains intact in the final structure [4] [8].
Nitrogen Protection: While the target molecule features a tertiary amine that requires no protection, synthetic intermediates sometimes necessitate temporary nitrogen protection. When functionalizing other positions of the spirocyclic core, common protecting groups include:
The selection of orthogonal protecting groups enables sequential functionalization of the spirocyclic scaffold. For instance, nitrogen protection with a benzyl group during ketal formation, followed by hydrogenolytic debenzylation, yields the free secondary amine of 1,4-dioxa-8-azaspiro[4.5]decane for direct use in the critical alkylation step with 4-bromobenzyl bromide [3] [9]. This protection strategy minimizes side reactions and enables chemoselective transformations essential for synthesizing structurally complex spirocyclic derivatives.
Transitioning from laboratory-scale preparation to industrial synthesis of 8-(4-bromobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane presents unique engineering and chemical challenges. The compound's physical properties – specifically its liquid state (density 1.11 g/cm³ at 20°C) and moderate flash point (81°C closed cup) – necessitate specialized handling and storage at 2-30°C to maintain stability during large-scale production [3] [8]. Industrial synthesis must address several critical challenges:
Purification Complexities: The high-boiling nature of both starting materials and product (bp 108-111°C at 26 mmHg) makes traditional distillation energy-intensive. Industrial processes instead implement fractional crystallization from hydrocarbon solvents or short-path distillation under high vacuum (>0.1 mmHg) to achieve the required ≥98% purity [8].
Exothermic Control: The alkylation reaction is moderately exothermic, requiring jacketed reactors with precise temperature control (±2°C) to prevent thermal runaway at scale. Continuous flow reactors have demonstrated superior heat management compared to batch reactors for this transformation, reducing side products by 15-20% [7].
Byproduct Management: Dialkylated impurities and quaternary ammonium salt formation consume valuable starting materials. Advanced process analytical technology (PAT) enables real-time monitoring using in-line IR spectroscopy to track amine consumption, allowing immediate correction of stoichiometry when deviations exceed 5% [3] [4].
Recent innovations in industrial-scale production include:
These innovations have enabled production scales exceeding 100 kg/batch while maintaining the stringent purity specifications (>98% GC area) required for pharmaceutical applications where this compound serves as a key intermediate for σ1 receptor ligands and other bioactive molecules [7] [8].
Table 3: Industrial Production Metrics and Optimization Targets
Production Parameter | Laboratory Scale | Pilot Scale (10kg) | Industrial Scale (100kg) |
---|---|---|---|
Overall Yield | 65-70% | 72-75% | 78-82% |
Processing Time | 72 hours | 48 hours | 24 hours |
Purity (GC area%) | >95% | >97% | >98% |
Solvent Consumption (L/kg) | 120 | 80 | 45 |
Energy Consumption (kWh/kg) | 85 | 60 | 32 |
Production Cost Reduction | Baseline | 25% lower | 40% lower |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7